molecular formula C10H6Cl2 B1584820 1,8-Dichloronaphthalene CAS No. 2050-74-0

1,8-Dichloronaphthalene

Cat. No.: B1584820
CAS No.: 2050-74-0
M. Wt: 197.06 g/mol
InChI Key: ADRYPAGQXFMVFP-UHFFFAOYSA-N
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Description

1,8-Dichloronaphthalene is an organic compound with the molecular formula C10H6Cl2. It is a derivative of naphthalene, where two chlorine atoms are substituted at the 1 and 8 positions on the naphthalene ring. This compound is known for its unique chemical properties and is used in various industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Dichloronaphthalene can be synthesized through several methods. One common method involves the chlorination of naphthalene using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination at the desired positions .

Another method involves the use of 1,8-dibromonaphthalene as a starting material. This compound undergoes a halogen exchange reaction with copper(I) chloride in the presence of pyridine, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,8-Dichloronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,8-Dichloronaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in pharmaceuticals and as a precursor for drug synthesis.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,8-dichloronaphthalene involves its interaction with various molecular targets. The chlorine atoms on the naphthalene ring can participate in electrophilic aromatic substitution reactions, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce new functional groups onto the naphthalene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8-Dichloronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to other dichlorinated naphthalenes. The position of the chlorine atoms influences the compound’s reactivity and its applications in various chemical processes .

Properties

IUPAC Name

1,8-dichloronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRYPAGQXFMVFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062139
Record name 1,8-Dichloronaphthalene
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Molecular Weight

197.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2050-74-0
Record name 1,8-Dichloronaphthalene
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Record name 1,8-Dichloronaphthalene
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Record name Naphthalene, 1,8-dichloro-
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Record name 1,8-Dichloronaphthalene
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Record name 1,8-dichloronaphthalene
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Record name 1,8-DICHLORONAPHTHALENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1,8-dichloronaphthalene (DCN) interact with the active layer in oligothiophene all-small-molecule organic solar cells (ASM-OSCs) and what are the downstream effects on device performance?

A1: DCN, when introduced during the fabrication of oligothiophene ASM-OSCs, acts as a morphology-directing agent. [] While it eventually evaporates during the drying process, its temporary presence influences the arrangement of donor and acceptor molecules within the active layer. This leads to improved exciton dissociation, meaning more efficient splitting of excited state electrons (excitons) into free charges for electricity generation. Additionally, DCN helps reduce non-geminate recombination, a process where charges recombine before they can be collected at the electrodes, resulting in energy loss. These combined effects contribute to a significant enhancement in power conversion efficiency (PCE) of the solar cell. []

Q2: Does the addition of DCN have any impact on the long-term stability of oligothiophene ASM-OSCs?

A2: Yes, research indicates that incorporating DCN during fabrication leads to a remarkable improvement in the long-term stability of oligothiophene ASM-OSCs. [] Devices with DCN retain over 90% of their initial PCE even after being stored in the dark for 3000 hours, or after being exposed to thermal or light stress for 500 hours. [] This enhanced stability makes DCN a promising additive for developing commercially viable ASM-OSCs.

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